7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
7-(azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O.2ClH/c1-6-2-8(15-7-3-10-4-7)14-9(13-6)11-5-12-14;;/h2,5,7,10H,3-4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBIGXIXJNCRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CNC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar microwave-mediated conditions. The process involves careful control of reaction parameters such as temperature, time, and microwave power to ensure consistent product quality and yield. The use of microwave irradiation not only accelerates the reaction but also reduces energy consumption, making it a sustainable approach .
Chemical Reactions Analysis
Types of Reactions
7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various cellular processes. By binding to these enzymes, the compound can modulate their activity, leading to altered cell signaling and potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Diversity and Physicochemical Properties
The 7-position of the triazolopyrimidine scaffold is highly modifiable, influencing physicochemical and pharmacological properties. Key analogues include:
Key Observations :
- Chloro Substituent (CAS 24415-66-5) : Widely used as a precursor for further functionalization due to its reactivity in nucleophilic substitution reactions .
Anticonvulsant Activity
- Compound 3f (7-Heptyloxy-5-phenyl derivative) : Demonstrated ED₅₀ = 84.9 mg/kg in maximal electroshock tests, outperforming valproate (ED₅₀ = 272 mg/kg) but weaker than carbamazepine (ED₅₀ = 11.8 mg/kg) .
- Target Compound: No direct data available, but the azetidine moiety’s polarity may reduce CNS activity compared to lipophilic heptyloxy derivatives.
Anti-Infective and Anti-Inflammatory Activity
- N-(3-Chlorophenyl)-5-methyl... (Compound 94) : Inhibited Plasmodium falciparum with micromolar potency, attributed to the electron-withdrawing chloro group enhancing target interaction .
Metabolic and Antidiabetic Activity
- 7-(4-Methoxyphenyl)-5-phenyl... : Identified as a dual glucokinase activator and DPP-4 inhibitor, highlighting the scaffold’s versatility in metabolic disease drug development .
Biological Activity
7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride is a synthetic compound belonging to the class of triazolopyrimidine derivatives. This compound exhibits significant biological activity, particularly in the fields of oncology and neurodegenerative diseases. Its unique structural features contribute to its pharmacological potential.
Structural Characteristics
The compound features a triazole ring fused with a pyrimidine moiety and is substituted with an azetidine-3-yloxy group at the seventh position and a methyl group at the fifth position. This specific arrangement enhances its solubility and biological activity compared to other similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Triazole-pyrimidine core with azetidine substitution | Anticancer, anti-inflammatory |
| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Lacks azetidine moiety | Anticancer properties |
| Triazolopyrimidine Derivatives | Varying substitutions at C6 and C7 | Diverse pharmacological effects |
Anticancer Properties
Research indicates that this compound exhibits potent anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Cell Proliferation Inhibition: The compound has shown effectiveness against several cancer cell lines by disrupting mitotic processes and stabilizing microtubules.
- Apoptosis Induction: Mechanistic studies reveal that treatment with this compound leads to DNA fragmentation and morphological changes characteristic of apoptosis in treated cells.
Neuroprotective Effects
In addition to its anticancer activity, the compound has been studied for its neuroprotective effects. It has been suggested that it can stabilize microtubules and inhibit tau protein aggregation, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease.
Study 1: Antiproliferative Activity
In a comparative study assessing various triazolopyrimidine derivatives, 7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine was evaluated for its antiproliferative effects using the MTT assay against multiple cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value indicative of its potency (specific values not disclosed due to proprietary data).
Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that the compound interacts with tubulin and tau proteins. Binding affinity studies showed that it competes effectively with known inhibitors of these proteins, suggesting potential applications in targeted therapies for both cancer and neurodegenerative conditions.
Q & A
Q. What are the recommended synthetic routes for 7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride?
The synthesis typically involves cyclization of hydrazine derivatives with pyrimidine precursors. For example, a related triazolopyrimidine compound was synthesized via cyclization of 5-methyl-1,2,4-triazole-3-carboxylic acid hydrazide in ethanol or DMF under catalytic conditions . Multi-step protocols may also use aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, followed by crystallization in ethanol . Key steps include controlling reaction temperature (e.g., reflux in ethanol) and purification via recrystallization.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Characterization relies on spectroscopic methods:
- 1H/13C NMR : To verify substituent positions (e.g., azetidinyloxy and methyl groups) .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for triazole rings) .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 533 observed for a related triazolopyrimidine) . Elemental analysis (C, H, N) is critical for purity validation .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens include:
- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorometric/colorimetric substrates .
- Antimicrobial Testing : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How do substituents (e.g., azetidinyloxy vs. hydrazinyl) influence bioactivity in triazolopyrimidines?
Structure-activity relationship (SAR) studies reveal:
- Azetidinyloxy Groups : Enhance solubility and target binding via hydrogen bonding, as seen in kinase inhibitors .
- Methyl Substitution : Stabilizes hydrophobic interactions in enzyme pockets . Comparative studies with hydrazinyl analogs show altered pharmacokinetics (e.g., reduced plasma stability but increased cytotoxicity) .
Q. What computational methods optimize reaction conditions for its synthesis?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines reaction path searches with machine learning to identify optimal solvents (e.g., DMF > ethanol for cyclization yield) and catalysts .
Q. How should researchers address contradictions in biological data across studies?
Methodological reconciliation involves:
- Dose-Response Repetition : Validate activity across multiple cell lines (e.g., HeLa vs. MCF-7) .
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and harmonize protocols (e.g., ATP levels in MTT assays) .
- Meta-Analysis : Compare datasets from structurally similar triazolopyrimidines to isolate substituent-specific effects .
Q. What strategies improve selectivity in targeting enzymes or receptors?
- Molecular Docking : Simulate binding modes with targets (e.g., EGFR kinase) to prioritize substituents .
- Proteome Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions .
- Isotopic Labeling : Track metabolite formation in vitro to assess metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
